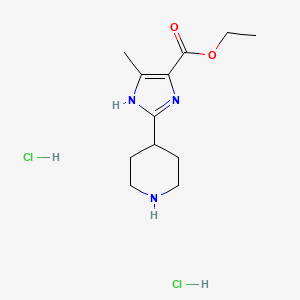
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-2-butene with a suitable catalyst, such as Grubbs’ second generation catalyst, to yield the desired product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar principles to optimize efficiency and scalability.
化学反应分析
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride has been extensively studied for its potential as an anticancer agent. Researchers have explored its effects on cancer cell growth and apoptosis induction. Laboratory studies typically involve treating cancer cell lines with varying concentrations of the compound and assessing cell viability, proliferation, and apoptosis rates using techniques such as MTT assays, flow cytometry, and Western blotting. The compound has shown promise in inhibiting activator protein-1 (AP-1), a transcription factor involved in cell growth and differentiation, and inducing apoptosis in specific cancer cell types.
作用机制
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride involves the inhibition of activator protein-1 (AP-1), which plays a crucial role in cell growth and differentiation. By inhibiting AP-1, the compound disrupts the transcriptional regulation of genes involved in cell proliferation and survival, leading to apoptosis in cancer cells. The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research.
相似化合物的比较
2-Methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride can be compared with other similar compounds, such as indole derivatives, which also exhibit significant biological activity . Indole derivatives are known for their diverse applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties. The uniqueness of this compound lies in its specific mechanism of action and its potential to inhibit AP-1, which sets it apart from other compounds with similar structures.
Similar compounds include:
- Indole-3-carbinol
- 3,3’-Diindolylmethane
- Indole-2-carboxylic acid
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
属性
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazol-6-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-6-2-3-7(9)4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKSBFXHMWPQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCC(CC2=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2754711.png)
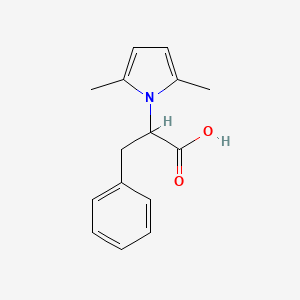
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)
![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)
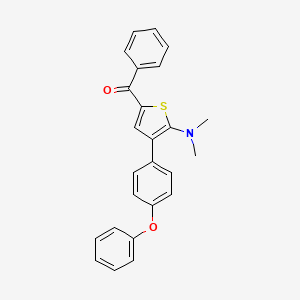
![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)
![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
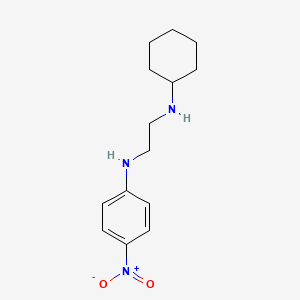
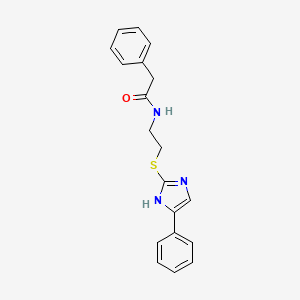
![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)
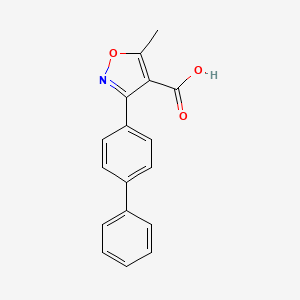
![5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2754731.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)
